Cas no 79432-87-4 ((E)-Methyl 3-(3-bromophenyl)acrylate)

(E)-Methyl 3-(3-bromophenyl)acrylate structure
79432-87-4 structure
商品名:(E)-Methyl 3-(3-bromophenyl)acrylate
CAS番号:79432-87-4
MF:C10H9BrO2
メガワット:241.081262350082
MDL:MFCD00296965
CID:555122
PubChem ID:1482751

(E)-Methyl 3-(3-bromophenyl)acrylate 化学的及び物理的性質

名前と識別子

    • (E)-Methyl 3-(3-bromophenyl)acrylate
    • (E)-ethyl 3-(3-bromophenyl)acrylate
    • 2-Propenoic acid,3-(3-bromophenyl)-, methyl ester, (2E)-
    • ETHYL-3-BROMO CINNAMATE
    • methyl (E)-3-(3-bromophenyl)prop-2-enoate
    • 3-(3-bromophenyl)acrylic acid methyl ester
    • 3-Bromocinnamic acid,methyl ester
    • HMS1367G17
    • methyl (E)-3-(3'-bromophenyl)propenoate
    • methyl (E)-3-bromophenylcinnamate
    • methyl 3-bromocinnamate
    • 2-Propenoic acid, 3-(3-bromophenyl)-, methyl ester
    • EN300-1453732
    • 3-BROMOCINNAMIC ACID METHYL ESTER
    • (E)-METHYL3-(3-BROMOPHENYL)ACRYLATE
    • AB7476
    • Cinnamic acid, m-bromo-, methyl ester
    • METHYL (2E)-3-(3-BROMOPHENYL)PROP-2-ENOATE
    • Methyl 3-(3-bromophenyl)acrylate
    • methyl (E)-3-(3-bromophenyl)-2-propenoate
    • 3650-77-9
    • AKOS005076194
    • MFCD00296965
    • CS-0173266
    • Methyl trans 3-(3-bromophenyl)-2-propenoate
    • 79432-87-4
    • 3-Bromocinnamic acid methyl eater
    • Methyl (2E)-3-(3-bromophenyl)-2-propenoate #
    • trans-3-(3-bromo-phenyl)-acrylic acid methyl ester
    • A856669
    • 10R-0617
    • methyl trans-3-(3-bromophenyl)-2-propenoate
    • Methyl 3-(3-bromophenyl)-2-propenoate
    • Methyl 3-bromocinnamate, predominantly trans, 97%
    • Methyl 3-bromo-cinnamate
    • SCHEMBL322249
    • 3-Bromobenzeneacrylic acid methyl ester
    • 2-Propenoic acid, 3-(3-bromophenyl)-, methyl ester, (E)- (ZCI)
    • Methyl (2E)-3-(3-bromophenyl)-2-propenoate (ACI)
    • Methyl (E)-3-(3-bromophenyl)acrylate
    • trans-3-Bromocinnamic acid methyl ester
    • trans-Methyl m-bromocinnamate
    • MDL: MFCD00296965
    • インチ: 1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
    • InChIKey: GPBINNSHRSTZQE-AATRIKPKSA-N
    • ほほえんだ: C(/C1C=CC=C(Br)C=1)=C\C(=O)OC

計算された属性

  • せいみつぶんしりょう: 239.97900
  • どういたいしつりょう: 239.979
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • ゆうかいてん: 50-55 °C
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • PSA: 26.30000
  • LogP: 2.63530

(E)-Methyl 3-(3-bromophenyl)acrylate セキュリティ情報

(E)-Methyl 3-(3-bromophenyl)acrylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM194635-10g
Methyl (E)-3-(3-bromophenyl)-2-propenoate
79432-87-4 95%
10g
$328 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OG825-50mg
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4 95+%
50mg
71.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112973-25g
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4 95%
25g
¥4290.00 2024-07-28
Apollo Scientific
OR32116-5g
Methyl (2E)-3-(3-bromophenyl)prop-2-enoate
79432-87-4 98+%
5g
£93.00 2025-02-19
Enamine
EN300-1453732-0.25g
methyl (2E)-3-(3-bromophenyl)prop-2-enoate
79432-87-4
0.25g
$670.0 2023-05-23
TRC
M297068-500mg
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4
500mg
$92.00 2023-05-18
TRC
M297068-2.5g
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4
2.5g
$ 320.00 2022-06-04
TRC
M297068-250mg
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4
250mg
$ 50.00 2022-06-04
Enamine
EN300-1453732-0.1g
methyl (2E)-3-(3-bromophenyl)prop-2-enoate
79432-87-4
0.1g
$640.0 2023-05-23
Enamine
EN300-1453732-5.0g
methyl (2E)-3-(3-bromophenyl)prop-2-enoate
79432-87-4
5g
$2110.0 2023-05-23

(E)-Methyl 3-(3-bromophenyl)acrylate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  overnight, reflux; reflux → rt
リファレンス
Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates
Ambler, Brett R.; Altman, Ryan A., Organic Letters, 2013, 15(21), 5578-5581

合成方法 2

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous chloride ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Bis(pinacolato)diborane Solvents: Tetrahydrofuran ;  24 h, 1 atm, 130 °C
1.3 Solvents: Dimethylformamide ;  2 h, 80 °C
リファレンス
Auto-Tandem Copper-Catalyzed Carboxylation of Undirected Alkenyl C-H Bonds with CO2 by Harnessing β-Hydride Elimination
Sahoo, Harekrishna ; Zhang, Liang ; Cheng, Jianhua ; Nishiura, Masayoshi ; Hou, Zhaomin, Journal of the American Chemical Society, 2022, 144(51), 23585-23594

合成方法 3

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 19 h, rt
リファレンス
Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer
Daub, Mary Elisabeth; Jung, Hoimin ; Lee, Byung Joo ; Won, Joonghee ; Baik, Mu-Hyun ; et al, Journal of the American Chemical Society, 2019, 141(24), 9543-9547

合成方法 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  overnight, reflux
リファレンス
A propolis-derived small molecule ameliorates metabolic syndrome in obese mice by targeting the CREB/CRTC2 transcriptional complex
Chen, Yaqiong; Wang, Jiang ; Wang, Yibing; Wang, Pengfei; Zhou, Zan; et al, Nature Communications, 2022, 13(1),

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  17 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
リファレンス
Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors
Suzuki, Takayoshi; Imai, Keiko; Imai, Erika; Iida, Shinsuke; Ueda, Ryuzo; et al, Bioorganic & Medicinal Chemistry, 2009, 17(16), 5900-5905

合成方法 6

はんのうじょうけん
1.1 Solvents: Chloroform
リファレンス
3-(Biphenyl)acrylates by one-pot Suzuki cross coupling-Wittig olefination reactions
Hashim, Areej; Poulose, Vijo; Thiemann, Thies, International Electronic Conference on Synthetic Organic Chemistry, 2020, 1, 1-8

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  7 - 17 h, reflux
リファレンス
(2-Arylethenyl)-1,3,5-triazin-2-amines as a novel histamine H4 receptor ligands
Kaminska, Katarzyna; Ziemba, Julia; Ner, Joanna; Schwed, Johannes Stephan; Lazewska, Dorota; et al, European Journal of Medicinal Chemistry, 2015, 103, 238-251

合成方法 8

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  1 h, 130 °C
リファレンス
Palladium-catalyzed heck-type arylation of acrylate with diaryliodonium salts
Li, Jian; Liu, Li; Zhou, Yun-yao; Xu, Sai-nan, RSC Advances, 2012, 2(8), 3207-3209

合成方法 9

はんのうじょうけん
1.1 Reagents: Chromium dichloride Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Solvents: Water ;  rt
リファレンス
A highly stereospecific synthesis of (E)-α,β-unsaturated esters
Barma, Deb K.; Kundu, Asish; Bandyopadhyay, Anish; Kundu, Abhijit; Sangras, Bhavani; et al, Tetrahedron Letters, 2004, 45(30), 5917-5920

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium (silica surface tied complex of 1H-Imidazolium, 1,1'-(1,4-phenyl)bis[3-ethenyl-, bromide (1:2), homopolymer) Solvents: Dimethylformamide ,  Water ;  21 h, 90 °C
リファレンス
Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts
Pavia, Cinzia; Giacalone, Francesco; Bivona, Lucia Anna; Salvo, Anna Maria Pia; Petrucci, Chiara; et al, Journal of Molecular Catalysis A: Chemical, 2014, 387, 57-62

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Water ;  16 h, 90 °C
リファレンス
Cross-Linked Thiazolidine Network as Support for Palladium: A New Catalyst for Suzuki and Heck Reactions
Bivona, Lucia Anna; Giacalone, Francesco; Vaccaro, Luigi; Aprile, Carmela; Gruttadauria, Michelangelo, ChemCatChem, 2015, 7(16), 2526-2533

合成方法 12

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  24 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
From a Multipotent Stilbene to Soluble Epoxide Hydrolase Inhibitors with Antiproliferative Properties
Buscato, Estella; Buettner, Dominik; Brueggerhoff, Astrid; Klingler, Franca-Maria; Weber, Julia; et al, ChemMedChem, 2013, 8(6), 919-923

合成方法 13

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium (supported on sulfur-terminated gallium arsenide plate) Solvents: Acetonitrile ;  12 h, 100 °C; 100 °C → rt
リファレンス
Development of a method for preparing a highly reactive and stable, recyclable and environmentally benign organopalladium catalyst supported on sulfur-terminated gallium arsenide(001): a three-component catalyst, {Pd}-S-GaAs(001), and its properties
Arisawa, Mitsuhiro; Hamada, Masahiro; Takamiya, Ikuko; Shimoda, Masahiko; Tsukamoto, Shiro; et al, Advanced Synthesis & Catalysis, 2006, 348(9), 1063-1070

合成方法 14

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt
リファレンス
Electrochemical C(sp3)-H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer
Sim, Jeongwoo; Ryou, Bokyeong; Choi, Minyeong; Lee, Changju; Park, Cheol-Min, Organic Letters, 2022, 24(23), 4264-4269

合成方法 15

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  5 h, 80 °C
リファレンス
Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives
Medici, Fabrizio; Puglisi, Alessandra; Rossi, Sergio; Raimondi, Laura; Benaglia, Maurizio, Organic & Biomolecular Chemistry, 2023, 21(14), 2899-2904

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
A Natural-Product Switch for a Dynamic Protein Interface
Scheepstra, Marcel; Nieto, Lidia; Hirsch, Anna K. H.; Fuchs, Sascha; Leysen, Seppe; et al, Angewandte Chemie, 2014, 53(25), 6443-6448

合成方法 17

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium (compounds) ,  2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with 3,6-dimethyl-1… (crosslinked, hydrolyzed, deprotected) Solvents: Dimethylformamide ,  Water ;  3 h, 90 °C
リファレンス
Amine-Functionalized Microporous Organic Nanotube Frameworks Supported Pt and Pd Catalysts for Selective Oxidation of Alcohol and Heck Reactions
Zhang, Hui; Zhou, Minghong; Xiong, Linfeng; He, Zidong; Wang, Tianqi; et al, Journal of Physical Chemistry C, 2017, 121(23), 12771-12779

(E)-Methyl 3-(3-bromophenyl)acrylate Raw materials

(E)-Methyl 3-(3-bromophenyl)acrylate Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:79432-87-4)(E)-Methyl 3-(3-bromophenyl)acrylate
A849204
清らかである:99%
はかる:5g
価格 ($):201.0